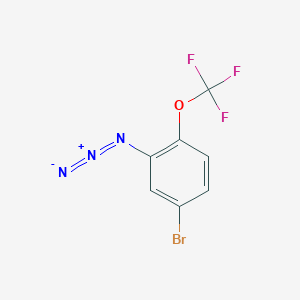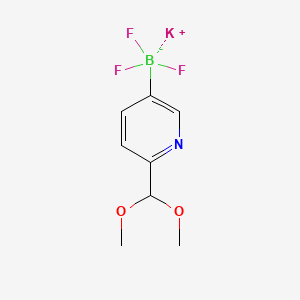![molecular formula C7H7Br2ClN2O2 B13459228 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is a chemical compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions, an amino group at the 2 position, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acetic acid functionalization. One common method includes:
Bromination: Starting with pyridine, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 5 and 6 positions.
Amination: The dibromopyridine is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2 position.
Acetic Acid Functionalization: Finally, the amino group is reacted with chloroacetic acid in the presence of a base to form the acetic acid moiety, resulting in the formation of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atoms or other functional groups.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced bromopyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the construction of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the acetic acid moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Dichloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Difluoropyridin-2-yl)amino]acetic acid hydrochloride
Uniqueness
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to different pharmacological or material properties.
Properties
Molecular Formula |
C7H7Br2ClN2O2 |
|---|---|
Molecular Weight |
346.40 g/mol |
IUPAC Name |
2-[(5,6-dibromopyridin-2-yl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2O2.ClH/c8-4-1-2-5(11-7(4)9)10-3-6(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H |
InChI Key |
SOXLDBKXQWRCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)NCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)

acetic acid](/img/structure/B13459172.png)

![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)


![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)


